molecular formula C11H17NOS B13212748 (Propan-2-YL)((4H,6H,7H-thieno[3,2-C]pyran-4-ylmethyl))amine

(Propan-2-YL)((4H,6H,7H-thieno[3,2-C]pyran-4-ylmethyl))amine

Cat. No.: B13212748
M. Wt: 211.33 g/mol
InChI Key: ALOGGJJWMRHLJH-UHFFFAOYSA-N
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Description

(Propan-2-YL)((4H,6H,7H-thieno[3,2-C]pyran-4-ylmethyl))amine is a chemical compound with the molecular formula C11H17NOS and a molecular weight of 211.32 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a thieno[3,2-C]pyran ring system.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(Propan-2-YL)((4H,6H,7H-thieno[3,2-C]pyran-4-ylmethyl))amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

(Propan-2-YL)((4H,6H,7H-thieno[3,2-C]pyran-4-ylmethyl))amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action for (Propan-2-YL)((4H,6H,7H-thieno[3,2-C]pyran-4-ylmethyl))amine is not well-understood, but it likely involves interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression .

Properties

Molecular Formula

C11H17NOS

Molecular Weight

211.33 g/mol

IUPAC Name

N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)propan-2-amine

InChI

InChI=1S/C11H17NOS/c1-8(2)12-7-10-9-4-6-14-11(9)3-5-13-10/h4,6,8,10,12H,3,5,7H2,1-2H3

InChI Key

ALOGGJJWMRHLJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1C2=C(CCO1)SC=C2

Origin of Product

United States

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